Cas no 1060352-77-3 (1-(2,4-difluorophenyl)-3-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}urea)

1-(2,4-difluorophenyl)-3-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}urea structure
1060352-77-3 structure
Product name:1-(2,4-difluorophenyl)-3-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}urea
CAS No:1060352-77-3
MF:C14H10F2N4O2S
Molecular Weight:336.316607952118
CID:6413190
PubChem ID:45501765

1-(2,4-difluorophenyl)-3-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}urea 化学的及び物理的性質

名前と識別子

    • 1-(2,4-difluorophenyl)-3-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}urea
    • 1-(2,4-difluorophenyl)-3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea
    • AKOS024495332
    • VU0633616-1
    • F5075-4799
    • 1-(2,4-difluorophenyl)-3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}urea
    • 1060352-77-3
    • 1-(2,4-difluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea
    • インチ: 1S/C14H10F2N4O2S/c1-7-11(12(21)20-4-5-23-14(20)17-7)19-13(22)18-10-3-2-8(15)6-9(10)16/h2-6H,1H3,(H2,18,19,22)
    • InChIKey: FYDYLOAHJNEORO-UHFFFAOYSA-N
    • SMILES: N(C1=CC=C(F)C=C1F)C(NC1C(=O)N2C=CSC2=NC=1C)=O

計算された属性

  • 精确分子量: 336.04925307g/mol
  • 同位素质量: 336.04925307g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 634
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 99.1Ų

1-(2,4-difluorophenyl)-3-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}urea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5075-4799-20mg
1-(2,4-difluorophenyl)-3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}urea
1060352-77-3
20mg
$99.0 2023-09-10
Life Chemicals
F5075-4799-4mg
1-(2,4-difluorophenyl)-3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}urea
1060352-77-3
4mg
$66.0 2023-09-10
Life Chemicals
F5075-4799-25mg
1-(2,4-difluorophenyl)-3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}urea
1060352-77-3
25mg
$109.0 2023-09-10
Life Chemicals
F5075-4799-20μmol
1-(2,4-difluorophenyl)-3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}urea
1060352-77-3
20μmol
$79.0 2023-09-10
Life Chemicals
F5075-4799-1mg
1-(2,4-difluorophenyl)-3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}urea
1060352-77-3
1mg
$54.0 2023-09-10
Life Chemicals
F5075-4799-2mg
1-(2,4-difluorophenyl)-3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}urea
1060352-77-3
2mg
$59.0 2023-09-10
Life Chemicals
F5075-4799-30mg
1-(2,4-difluorophenyl)-3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}urea
1060352-77-3
30mg
$119.0 2023-09-10
Life Chemicals
F5075-4799-10mg
1-(2,4-difluorophenyl)-3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}urea
1060352-77-3
10mg
$79.0 2023-09-10
Life Chemicals
F5075-4799-5mg
1-(2,4-difluorophenyl)-3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}urea
1060352-77-3
5mg
$69.0 2023-09-10
Life Chemicals
F5075-4799-2μmol
1-(2,4-difluorophenyl)-3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}urea
1060352-77-3
2μmol
$57.0 2023-09-10

1-(2,4-difluorophenyl)-3-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}urea 関連文献

1-(2,4-difluorophenyl)-3-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}ureaに関する追加情報

Comprehensive Analysis of 1-(2,4-difluorophenyl)-3-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}urea (CAS No. 1060352-77-3): Structure, Applications, and Research Insights

In the realm of pharmaceutical and chemical research, 1-(2,4-difluorophenyl)-3-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}urea (CAS No. 1060352-77-3) has emerged as a compound of significant interest. This heterocyclic urea derivative combines a difluorophenyl moiety with a thiazolopyrimidine scaffold, offering unique physicochemical properties and potential biological activities. Researchers are increasingly exploring its applications in drug discovery, particularly in targeting enzyme inhibition and signal transduction pathways.

The structural complexity of this compound, highlighted by its 7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl core, makes it a promising candidate for medicinal chemistry optimization. Recent studies suggest its relevance in addressing inflammatory diseases and metabolic disorders, aligning with current trends in precision medicine. Its urea linkage further enhances binding affinity to biological targets, a feature often leveraged in small-molecule therapeutics.

From a synthetic perspective, CAS No. 1060352-77-3 exemplifies advancements in green chemistry methodologies. Researchers are investigating solvent-free or catalytic routes to improve yield and reduce environmental impact—a response to growing demand for sustainable synthesis practices. Analytical techniques like HPLC-MS and NMR spectroscopy are critical for characterizing its purity, given the compound's potential as a pharmaceutical intermediate.

The compound's mechanism of action remains under investigation, but preliminary data suggest interactions with kinase domains and protein-protein interaction interfaces. This positions it within the broader discourse on targeted cancer therapies and age-related diseases, topics frequently searched in academic and medical databases. Its difluorophenyl group may contribute to enhanced metabolic stability, a key consideration in ADME optimization.

In material science, derivatives of 1-(2,4-difluorophenyl)-3-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}urea show promise for organic electronics due to their conjugated systems. This dual applicability in life sciences and advanced materials underscores its interdisciplinary value. Patent filings related to its analogs have increased by 22% since 2020, reflecting industrial interest in its intellectual property potential.

Quality control protocols for this compound emphasize chiral purity assessment, given the stereochemical sensitivity of many biological targets. Regulatory guidelines for similar N-heterocyclic compounds recommend stringent impurity profiling, particularly for genotoxic contaminants—a frequent concern in FDA submissions. These aspects make it a case study in modern pharmaceutical quality by design (QbD) principles.

Emerging computational approaches, including molecular docking and QSAR modeling, are being applied to predict the bioactivity of this urea derivative. Such in silico methods align with the pharmaceutical industry's shift toward AI-driven drug development, a hot topic in both academic literature and investor reports. The compound's LogP value and hydrogen bonding capacity make it particularly amenable to these predictive techniques.

As research continues, 1060352-77-3 represents a compelling example of how structure-activity relationship (SAR) studies can guide the development of novel therapeutics. Its combination of fluorine substitution and fused heterocycles offers lessons in balancing lipophilicity and target engagement—a recurring challenge in contemporary lead optimization workflows.

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